molecular formula C7H12FN B1149385 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1341039-59-5

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1149385
M. Wt: 129.1752832
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives involves various methods, including site-selective fluorination techniques using specific reagents like 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for a wide variety of organic substrates, demonstrating good yields and regioselectivity under mild conditions (Lal, 1993). Additionally, innovative approaches for constructing the 8-azabicyclo[3.2.1]octane scaffold have been applied in the synthesis of tropane alkaloids, showcasing the significance of stereocontrolled formation techniques (Rodríguez et al., 2021).

Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives has been explored through various studies, including NMR spectroscopy and X-ray diffraction, revealing the preferred conformations and the stereochemical arrangements of these compounds. These structural insights are crucial for understanding the compound's reactivity and properties (Izquierdo et al., 1991).

Chemical Reactions and Properties

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride participates in a variety of chemical reactions, demonstrating its versatility as a synthetic intermediate. The electrophilic fluorination of organic compounds using specific reagents illustrates the compound's reactivity towards different substrates, enabling the introduction of fluorine atoms into organic molecules under controlled conditions (Banks et al., 1996).

Scientific Research Applications

Radiosynthesis for PET Imaging

One of the notable applications of derivatives of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is in the field of positron emission tomography (PET) imaging. Riss and Roesch (2009) demonstrated the efficient microwave-assisted direct radiosynthesis of [(18)F]PR04.MZ and [(18)F]LBT999, which are selective dopamine transporter ligands. These compounds, derived from cocaine, were labeled with fluorine-18, highlighting their potential in quantitative molecular imaging for neurological research Riss & Roesch, 2009.

Synthetic Chemistry and Methodologies

The versatility of 8-Fluoro-3-azabicyclo[3.2.1]octane derivatives extends into synthetic chemistry, where they serve as critical intermediates or scaffolds for further chemical transformations. For instance, Krow et al. (2008) explored the use of Selectfluor as a nucleofuge in reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, showcasing the synthetic utility of these bicyclic compounds in complex organic syntheses Krow et al., 2008.

Tropane Alkaloids Synthesis

Rodríguez et al. (2021) discussed the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, emphasizing its significance in the synthesis of tropane alkaloids. These alkaloids possess a broad range of biological activities, making the development of stereoselective synthesis methods for the 8-azabicyclo[3.2.1]octane core a valuable contribution to medicinal chemistry Rodríguez et al., 2021.

Novel Proline Analogue Synthesis

In another study, Casabona, Jiménez, and Cativiela (2007) described a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, introducing a new proline analogue with a bicyclic structure. This work highlights the potential of such bicyclic compounds in peptidomimetic and drug design Casabona, Jiménez, & Cativiela, 2007.

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P261, P270, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, P402, P404 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.

properties

IUPAC Name

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCBWFGHBQWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.